2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol
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Overview
Description
2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol is a complex organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol typically involves the condensation of thiophene and furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further modified to include the furan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar condensation reactions on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-thiophen-2-yl)ethanol: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2-Amino-1-(5-furan-2-yl)ethanol: Lacks the thiophene ring, which reduces its potential for π-π interactions.
2-Amino-1-(5-thiophen-2-ylfuran-2-yl)propane: Similar structure but with a different alkyl chain, affecting its physical and chemical properties.
Uniqueness
The presence of both thiophene and furan rings in 2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol makes it unique. This dual-ring structure enhances its chemical reactivity and potential for biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-amino-1-(5-thiophen-2-ylfuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-6-7(12)8-3-4-9(13-8)10-2-1-5-14-10/h1-5,7,12H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCGALNDAPBEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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